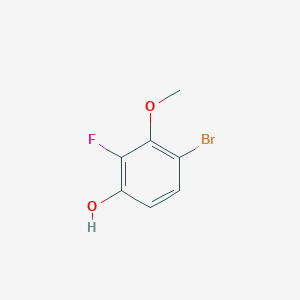

4-Bromo-2-fluoro-3-methoxyphenol

Description

Contextual Significance of Phenol (B47542) Derivatives in Chemical Research

Phenol derivatives are a broad class of organic compounds that have garnered significant attention in various scientific disciplines. nasa.gov Their inherent reactivity and structural versatility make them invaluable starting materials and intermediates in organic synthesis. ottokemi.combldpharm.comchemicalbook.com In the pharmaceutical industry, the phenolic moiety is a common feature in many bioactive molecules and drugs. bldpharm.com Furthermore, in materials science, phenol derivatives are utilized in the production of polymers and other advanced materials. nasa.gov The ability to introduce a wide range of substituents onto the phenolic ring allows chemists to modulate properties such as reactivity, solubility, and biological activity, making them a versatile platform for chemical innovation. bldpharm.com

The Role of Halogen and Methoxy (B1213986) Substituents in Aromatic Systems

The introduction of halogen and methoxy groups onto an aromatic ring significantly influences its electronic properties and reactivity. Halogens, such as bromine and fluorine, are electronegative atoms that exert a strong inductive electron-withdrawing effect. nih.govbldpharm.comresearchgate.net This electron withdrawal generally deactivates the aromatic ring towards electrophilic substitution. nih.gov However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance, which can influence the regioselectivity of reactions. nih.govnih.gov The presence of fluorine, in particular, can enhance metabolic stability and binding affinity in medicinal chemistry applications.

Strategic Importance of 4-Bromo-2-fluoro-3-methoxyphenol in Contemporary Chemical Synthesis and Materials Design Research

This compound is a polysubstituted phenol that holds strategic importance as a versatile building block in modern organic synthesis. Its unique arrangement of a bromine atom, a fluorine atom, and a methoxy group on the phenol ring provides multiple reactive sites and imparts specific electronic properties. This trifunctionalized scaffold allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-3-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMHKGGYZYTGDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Fluoro 3 Methoxyphenol and Its Chemically Modified Analogues

Direct Synthetic Routes to 4-Bromo-2-fluoro-3-methoxyphenol

The direct synthesis of a polysubstituted benzene (B151609) ring like this compound requires careful consideration of the directing effects of the substituents being introduced. libretexts.orgyoutube.com The order of reactions is critical to ensure the correct regiochemistry. A plausible direct route would involve the sequential halogenation and methoxylation of a suitable phenolic precursor.

Regioselective Bromination and Fluorination Strategies

Achieving the specific 4-bromo and 2-fluoro substitution pattern necessitates highly regioselective reactions. The hydroxyl group of a phenol (B47542) is a strong activating group and directs electrophiles to the ortho and para positions.

Bromination: The introduction of a bromine atom para to the hydroxyl group is a common transformation. Various methods exist for the regioselective bromination of phenols. Reagents like N-Bromosuccinimide (NBS) are frequently used for electrophilic aromatic bromination. researchgate.netmdpi.com The reaction of a substituted phenol with NBS can lead to mono-brominated products with high selectivity. mdpi.com The choice of solvent and reaction conditions can further influence the outcome.

Fluorination: Direct electrophilic fluorination of phenols is more challenging due to the high reactivity of fluorinating agents. Reagents like xenon difluoride (XeF₂) have been used for the fluorination of substituted phenols, though this can sometimes lead to a mixture of products. researchgate.net For instance, the fluorination of 2-bromo-4,5-dimethylphenol (B1295274) with XeF₂ yielded multiple isomers, including 6-bromo-3,4-dimethyl-2-fluorophenol. researchgate.net Given these challenges, a more common strategy is to start with a precursor that already contains the fluorine atom.

A logical direct approach would begin with 2-fluoro-3-methoxyphenol (B1439087). In this precursor, the powerful ortho, para-directing hydroxyl group would strongly favor the introduction of an electrophile, such as Br⁺, at the C4 position, which is para to the hydroxyl group and sterically accessible, thus yielding the desired this compound.

| Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | THF, Room Temperature | Effective for electrophilic aromatic bromination | mdpi.com |

| Br₂/FeBr₃ | Standard Lewis acid catalyst conditions | Classic method for brominating aromatic rings | libretexts.org |

Directed Methoxy (B1213986) Group Introduction Methodologies

The introduction of a methoxy group can be achieved at different stages of the synthesis. One could start with a dihydroxyfluorobenzene derivative and selectively methylate one of the hydroxyl groups, or introduce the methoxy group onto a fluorophenol via nucleophilic substitution if the ring is sufficiently activated by other electron-withdrawing groups.

A more straightforward approach involves starting with an anisole (B1667542) derivative. For example, the synthesis of the key precursor 2-fluoro-3-methoxyphenol has been reported, providing a starting point for subsequent bromination. chemscene.comguidechem.com Chemical suppliers list synthetic routes starting from 3-fluoroanisole. chemicalbook.com

Synthesis via Precursor Functionalization

The most practical routes to this compound involve the stepwise functionalization of simpler, readily available precursors. This approach allows for greater control over the placement of each substituent.

Approaches from Related Halogenated Anisoles and Phenols

A highly logical and common strategy in aromatic synthesis is to start with a molecule that already possesses some of the required functional groups and then add the remaining ones. libretexts.org

Route A: Bromination of 2-Fluoro-3-methoxyphenol

This route begins with the synthesis of 2-fluoro-3-methoxyphenol. chemscene.comguidechem.com With this precursor in hand, the final step is a regioselective bromination. The combined directing effects of the -OH (strongly ortho, para-directing), -F (weakly ortho, para-directing), and -OCH₃ (strongly ortho, para-directing) groups must be analyzed. The hydroxyl group's powerful activating effect will dominate, directing the incoming bromine electrophile primarily to the open para position (C4), leading to the target molecule.

Route B: Functionalization of 4-Bromo-2-fluorophenol

An alternative retrosynthetic path starts with 4-bromo-2-fluorophenol, which is commercially available or can be synthesized. sigmaaldrich.comchemicalbook.com The synthesis involves the direct bromination of 2-fluorophenol. The subsequent introduction of a methoxy group at the C3 position is a significant challenge. Direct methoxylation of this position is not straightforward. A multi-step sequence, possibly involving ortho-directed metallation at C3 followed by reaction with an electrophilic oxygen source and subsequent methylation, would likely be required. This complexity makes Route A the more probable synthetic pathway.

| Compound | CAS Number | Starting Material (Example) | Molecular Formula | Reference |

|---|---|---|---|---|

| 4-Bromo-2-fluorophenol | 2105-94-4 | 2-Fluorophenol | C₆H₄BrFO | sigmaaldrich.comchemicalbook.com |

| 2-Fluoro-3-methoxyphenol | 447462-87-5 | 3-Fluoroanisole | C₇H₇FO₂ | chemscene.comchemicalbook.com |

Application of Established Phenol Synthesis Techniques

General methods for phenol synthesis can be adapted to produce complex molecules. These techniques often involve the transformation of other functional groups into a hydroxyl group at a late stage of the synthesis. organic-chemistry.org

For instance, a synthesis could be designed starting from a pre-functionalized aryl halide. A palladium-catalyzed hydroxylation using a strong base like KOH or a milder reagent like boric acid can convert an aryl halide (bromide or chloride) into a phenol. organic-chemistry.org One could envision a route starting with 1,4-dibromo-2-fluoro-3-methoxybenzene (B8028887) and selectively converting the bromine at C1 into a hydroxyl group.

Another established technique is the oxidation of arylboronic acids. A suitably substituted arylboronic acid could be oxidized to the corresponding phenol in the final step of the synthesis. organic-chemistry.org This strategy involves preparing the complex boronic acid first and then unmasking the phenol.

Modular Synthesis Approaches Involving this compound Scaffolds

The true value of a molecule like this compound in modern chemistry, particularly in medicinal and materials science, often lies in its use as a versatile building block or scaffold. aablocks.com The bromine atom at the C4 position is a key functional handle for further diversification.

Modular synthesis allows for the rapid generation of a library of related compounds by systematically changing a specific component of the molecule. researchgate.netrsc.org In this context, the bromo-functionalized phenol scaffold can be elaborated using a variety of cross-coupling reactions. The bromine atom serves as an anchor point for introducing new carbon-carbon or carbon-heteroatom bonds.

| Reaction Type | Catalyst/Reagents | Bond Formed | Significance | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd catalyst, Boronic acid | C-C | Forms biaryl structures | acs.org |

| Heck Coupling | Pd catalyst, Alkene | C-C | Introduces alkenyl groups | aablocks.com |

| Buchwald-Hartwig Amination | Pd catalyst, Amine | C-N | Introduces amino groups | organic-chemistry.org |

| Catellani Reaction | Pd/Norbornene | C-C and C-H functionalization | Allows for multi-functionalization around the aryl core | researchgate.netaablocks.com |

This modular approach is exemplified by advanced synthetic methods like the Catellani reaction, which uses a combination of palladium and norbornene catalysis to achieve sequential C-H functionalization and cross-coupling at the site of the aryl halide. aablocks.com By applying such reactions to the this compound scaffold, chemists can efficiently generate a diverse array of analogues for screening in drug discovery or for developing new materials with tailored properties.

Green Chemistry Principles in the Synthesis of Halogenated Phenols

The synthesis of halogenated phenols has traditionally relied on methods that often involve hazardous reagents, such as elemental halogens (Br₂, Cl₂), and environmentally persistent solvents like chlorinated hydrocarbons. nih.govnih.gov In response to growing environmental concerns, the principles of green chemistry have been increasingly applied to develop more sustainable synthetic routes. wjpmr.comrroij.com These principles focus on preventing waste, improving atom economy, using less hazardous chemicals, employing safer solvents, and increasing energy efficiency. wjpmr.comnih.gov

Safer Reagents and Solvents

A significant advancement in the green halogenation of phenols is the replacement of molecular bromine with safer alternatives. N-Bromosuccinimide (NBS) is a crystalline solid that is easier and safer to handle than liquid bromine and is now a common reagent for bromination. chemrxiv.org Other methods generate the halogenating agent in situ, which avoids the storage and transport of the hazardous substance. For example, reacting sodium or potassium bromide with an oxidizer like Oxone® or hydrogen peroxide can produce bromine directly in the reaction vessel. nih.gov

The choice of solvent is another critical aspect. Green chemistry encourages the use of benign solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG), and in some cases, performing reactions under solvent-free conditions. nih.govslideshare.netrsc.org

Mechanochemistry and Energy Efficiency

Mechanochemistry, which involves inducing reactions through mechanical force (grinding or milling), has emerged as a powerful green technique. beilstein-journals.orgnih.govresearchgate.net A notable example is the catalyst-free halogenation of phenols using N-halosuccinimides (NXS) in an automated mortar and pestle. beilstein-journals.orgnih.gov This method, often assisted by a small amount of a liquid grinding agent like PEG-400, can produce halogenated phenols in excellent yields in as little as 10-15 minutes, drastically reducing reaction times and eliminating the need for bulk solvents. beilstein-journals.orgnih.govresearchgate.net This approach is not only environmentally friendly but also cost-effective and highly efficient. beilstein-journals.org

The table below compares a conventional bromination method with a green, mechanochemical approach.

Table 2: Comparison of Conventional vs. Green Bromination of a Phenol

| Feature | Conventional Method | Green Mechanochemical Method |

|---|---|---|

| Halogen Source | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) beilstein-journals.org |

| Solvent | Methylene Chloride (CH₂Cl₂) beilstein-archives.org | Solvent-free or PEG-400 (liquid-assisted grinding) beilstein-journals.org |

| Catalyst | Often none required | Catalyst-free beilstein-journals.org |

| Reaction Time | Several hours beilstein-archives.org | 10-15 minutes beilstein-journals.org |

| Energy Input | Stirring, temperature control | Mechanical grinding beilstein-journals.org |

| Waste | Halogenated solvent, quenching agents | Minimal solvent waste, recyclable grinding agent nih.govbeilstein-journals.org |

This table provides a generalized comparison based on principles and findings from multiple sources.

By embracing these green principles, the chemical industry can develop synthetic pathways to important compounds like this compound and its analogues that are safer, more efficient, and more environmentally sustainable.

Reactivity and Derivatization Studies of 4 Bromo 2 Fluoro 3 Methoxyphenol

Aromatic Substitution Reactions of 4-Bromo-2-fluoro-3-methoxyphenol

The phenolic ring of this compound is substituted with both activating and deactivating groups, leading to complex reactivity patterns in aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. Conversely, the fluoro (-F) and bromo (-Br) substituents are deactivating yet also ortho- and para-directing. masterorganicchemistry.com In this compound, the positions ortho and para to the powerful hydroxyl and methoxy activating groups are already substituted. The remaining unsubstituted position is at C5.

Considering the directing effects of all substituents, the hydroxyl group, being the most powerful activating group, will strongly direct incoming electrophiles to its ortho and para positions. The para position is occupied by the bromine atom, and one ortho position is occupied by the fluorine atom. The other ortho position to the hydroxyl group is occupied by the methoxy group. The methoxy group, also an activator, directs to its ortho and para positions. The para position is occupied by the bromine atom, and the ortho positions are occupied by the fluorine atom and the C4-bromo substituent. The halogen atoms, while deactivating, also direct to their ortho and para positions.

Given the substitution pattern, any further electrophilic substitution would likely be directed to the C6 position, which is ortho to the methoxy group and meta to the hydroxyl group, or to the C5 position, which is meta to both the hydroxyl and methoxy groups. However, the strong activation by the hydroxyl and methoxy groups would likely overcome the deactivating effects of the halogens, making electrophilic substitution challenging to control and potentially leading to a mixture of products or requiring specific reaction conditions to achieve selectivity. For instance, the regioselective bromination of phenols can be achieved using hydrogen bromide in the presence of a sterically hindered sulfoxide (B87167), which can favor para-bromination. organic-chemistry.org

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) on the ring of this compound is a plausible reaction pathway, primarily involving the displacement of one of the halogen atoms. Generally, for SNAr reactions, a strong electron-withdrawing group ortho or para to the leaving group is required to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com In this molecule, the hydroxyl and methoxy groups are electron-donating, which does not favor a classical SNAr mechanism.

However, the reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com Therefore, the fluorine atom at the C2 position would be the more probable site for nucleophilic attack compared to the bromine atom at C4. The reaction would likely proceed via an addition-elimination mechanism. uomustansiriyah.edu.iq

Another possible mechanism for nucleophilic substitution on aryl halides is the benzyne (B1209423) mechanism, which occurs under strongly basic conditions. uomustansiriyah.edu.iq This pathway involves the elimination of a proton and a halide to form a highly reactive benzyne intermediate, followed by the addition of a nucleophile. For this compound, treatment with a very strong base like sodium amide could potentially lead to the formation of a benzyne intermediate, which would then be trapped by a nucleophile.

Transition-Metal Catalyzed Cross-Coupling Reactions of this compound Derivatives

The bromine atom on this compound serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming aryl-aryl bonds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.nettcichemicals.com The bromo substituent at the C4 position of this compound is an excellent substrate for this reaction. While direct studies on this specific molecule are limited, research on the closely related 4-bromo-2-methoxyphenol (B1221611) demonstrates its successful participation in Suzuki couplings. For example, microwave-assisted Suzuki coupling of 4-bromo-2-methoxyphenol with various phenylboronic acids using an encapsulated palladium catalyst has been reported to proceed efficiently. rsc.org

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of a 4-Bromo-2-methoxyphenol Derivative

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd EnCat™ (5) | K₂CO₃ | Toluene/Water/Ethanol | 100 (microwave) | >95 | rsc.org |

| 2 | 4-Fluorophenylboronic acid | Pd EnCat™ (5) | K₂CO₃ | Toluene/Water/Ethanol | 100 (microwave) | >95 | rsc.org |

| 3 | 4-Methoxyphenylboronic acid | Pd EnCat™ (5) | K₂CO₃ | Toluene/Water/Ethanol | 100 (microwave) | >95 | rsc.org |

These conditions are likely applicable to this compound, providing a route to a wide range of biaryl derivatives.

Other Cross-Coupling Strategies (e.g., Negishi, Sonogashira)

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgnih.gov The bromo group of this compound makes it a suitable electrophilic partner for Negishi coupling with various organozinc reagents. This method is known for its high functional group tolerance. acs.org

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst, a copper co-catalyst, and an amine base. uomustansiriyah.edu.iqorganic-chemistry.org This provides a direct route to arylalkynes. The bromo substituent of the target molecule can readily participate in Sonogashira couplings. Copper-free Sonogashira protocols have also been developed and are often preferred to avoid the formation of homocoupled alkyne byproducts. acs.org

Table 2: General Conditions for Negishi and Sonogashira Couplings of Aryl Bromides

| Coupling Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

| Negishi | Pd(dba)₂ or NiCl₂(dppe) | SPhos, XPhos | - | THF, DMF |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, piperidine | THF, DMF |

| Copper-free Sonogashira | Pd(OAc)₂ | XPhos, cataCXium® A | Cs₂CO₃ | Toluene, Dioxane |

These cross-coupling strategies significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of substituents at the C4 position.

Functional Group Interconversions of the Hydroxyl and Bromo/Fluoro Moieties

The functional groups of this compound can be chemically modified to access a broader range of derivatives.

The phenolic hydroxyl group can be readily converted into an ether or an ester through Williamson ether synthesis or esterification, respectively. This modification can be used to protect the hydroxyl group or to alter the electronic and physical properties of the molecule. The methoxy group can be cleaved to a hydroxyl group using strong acids like HBr or Lewis acids such as BBr₃. organic-chemistry.org

The bromine atom at C4 is a versatile functional group. Besides its use in cross-coupling reactions, it can potentially be removed via catalytic hydrogenation or converted to an organolithium or Grignard reagent, which can then be reacted with various electrophiles.

The fluorine atom at C2 is generally the most stable of the functional groups and is less reactive towards many reagents. The carbon-fluorine bond is very strong, and its cleavage typically requires harsh conditions. However, under specific conditions, such as those used in some nucleophilic aromatic substitution reactions, the fluorine can act as a leaving group. masterorganicchemistry.com

Table 3: Common Functional Group Interconversions

| Functional Group | Reagent(s) | Product Functional Group |

| Phenolic -OH | Alkyl halide, base | Ether (-OR) |

| Phenolic -OH | Acyl chloride, base | Ester (-OCOR) |

| Methoxy -OCH₃ | BBr₃ or HBr | Hydroxyl (-OH) |

| Bromo -Br | n-BuLi or Mg | Organolithium (-Li) or Grignard (-MgBr) |

| Bromo -Br | H₂, Pd/C | Hydrogen (-H) |

Etherification and Esterification of the Phenolic Hydroxyl

The phenolic hydroxyl group is a primary site for derivatization in this compound, readily undergoing etherification and esterification reactions to yield a variety of derivatives. These transformations are fundamental in modifying the compound's physical and chemical properties.

Etherification of the phenolic hydroxyl can be accomplished through several methods, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) with a suitable base to form a phenoxide anion, which then acts as a nucleophile, attacking an alkyl halide or other electrophile. The synthesis of various aryloxy phenols has been demonstrated through nucleophilic aromatic substitution, where a deprotonated phenol reacts with an activated aryl halide mdpi.com. For instance, the reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol (B1666288) in the presence of potassium carbonate proceeds to form a diaryl ether, which can then be demethylated mdpi.com. Another powerful method for forming diaryl ethers is the Ullmann condensation, which typically uses a copper catalyst to couple a phenol with an aryl halide mdpi.com.

Esterification is another key transformation, converting the phenol into its corresponding ester. This is typically achieved by reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the HCl by-product. The synthesis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate demonstrates the formation of an ester from a substituted halophenol and a carboxylic acid derivative nih.gov. The presence of electron-withdrawing groups like bromine and fluorine on the phenolic ring can influence the reactivity of the hydroxyl group.

The table below summarizes general conditions for these transformations, drawn from reactions with analogous phenolic compounds.

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Etherification | Alkyl halide, K₂CO₃, in solvent (e.g., NMP) | Alkyl aryl ether | mdpi.com |

| Aryl halide, CuI, Picolinic acid, Cs₂CO₃ | Diaryl ether | mdpi.com | |

| 1-Bromomethylcyclopropane, K-tert-butoxide, Toluene/NMP | Cyclopropylmethyl aryl ether | google.com | |

| Esterification | Acyl chloride, Base (e.g., Pyridine) | Phenyl ester | nih.gov |

| Acid anhydride, Base (e.g., Triethylamine) | Phenyl ester | N/A |

Reductive Debromination and Defluorination

The selective removal of halogen substituents from the aromatic ring of this compound is a synthetically useful transformation. The differing bond strengths of C-Br and C-F bonds allow for selective reactions.

Reductive Debromination: The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, allowing for its selective cleavage under various reducing conditions. Catalytic hydrogenation using hydrogen gas and a palladium catalyst (H₂/Pd-C) is a common method for this purpose. Another effective approach is the use of a metal-acid system. For example, the reduction of a related compound, 4-bromo-2-fluoroaniline, was achieved using granular zinc and iron filings in the presence of hydrochloric acid to yield 4-bromo-2-fluoro-biphenyl, demonstrating the stability of the C-F bond under these conditions prepchem.com.

Reductive Defluorination: The carbon-fluorine bond is the strongest single bond to carbon, making its reductive cleavage challenging under standard conditions . Many reduction methods that cleave C-Cl or C-Br bonds will leave a C-F bond intact science.gov. However, specialized methods have been developed for defluorination. Enzymatic and microbial systems have shown promise; for instance, Dehalococcoides-containing consortia have been observed to carry out the reductive defluorination of certain fluorinated compounds asm.org. Another approach involves the use of strong reducing agents or specific catalytic systems, though this often requires harsh reaction conditions. For example, microperoxidase-8 has been shown to catalyze the dehalogenation of halophenols, with 4-fluorophenol (B42351) being converted more rapidly than its chloro- and bromo-analogs in some instances pnas.org.

The following table outlines representative methods for dehalogenation.

| Reaction Type | Reagents & Conditions | Target Halogen | Reference |

| Metal/Acid Reduction | Zn, Fe, HCl, Methanol (B129727) | Bromine | prepchem.com |

| Catalytic Hydrogenation | H₂, Pd/C, Solvent | Bromine | N/A |

| Microbial Reduction | Dehalococcoides-containing consortium, Lactate, Vitamin B₁₂ | Fluorine | asm.org |

| Enzymatic Dehalogenation | Microperoxidase-8, H₂O₂ | Fluorine, Bromine | pnas.org |

Ring-Opening and Cyclization Reactions Utilizing the Phenolic Framework

The aromatic core of this compound can serve as a scaffold for constructing more complex cyclic and bicyclic systems. These transformations typically involve an initial oxidation of the phenol to a more reactive intermediate.

Oxidation and Ring-Opening: A key strategy involves the oxidation of the phenol to a quinone-like intermediate. For example, substituted 2-methoxyphenols can be oxidized using hypervalent iodine reagents, such as iodosobenzene (B1197198) diacetate in methanol, to generate masked o-benzoquinones (MOBs) chemicalbook.com. These intermediates, which are cyclohexadienone derivatives, can then undergo further reactions. A notable example is the ring-opening of epoxyketones derived from phenols. This process, mediated by thiophenol, can trigger an intramolecular rearrangement to form densely functionalized bicyclo[3.3.1]non-3-enones nih.gov.

Cyclization Reactions: The phenolic structure is also a valuable precursor for building fused ring systems. One such application is in the synthesis of quinoline (B57606) derivatives. A synthetic route to a key intermediate for the drug Bosutinib starts from 5-bromo-2-methoxyphenol, which undergoes a series of transformations including alkylation, bromination, and cyano substitution, followed by a key intramolecular cyclization step to form the quinoline core chemicalbook.com. Another example involves the use of substituted phenols in the synthesis of benzoxaboroles, where a phenol is first coupled with a substituted benzaldehyde (B42025) derivative, followed by palladium-mediated boronylation and an acid-catalyzed cyclization mdpi.com.

Application in Diels–Alder Reaction Systems with Masked o-Benzoquinones

A significant application of phenols like this compound is their use as precursors for dienes in Diels-Alder cycloadditions. This is achieved through their conversion to masked o-benzoquinones (MOBs).

The process begins with the oxidation of the phenol, for which hypervalent iodine reagents like (diacetoxy)iodobenzene (DIB) are particularly effective chemicalbook.comresearchgate.net. The oxidation of a 4-halo-2-methoxyphenol in the presence of methanol generates a 4-halo-6,6-dimethoxycyclohexa-2,4-dienone, which is a stable MOB researchgate.net. The presence of the bromine atom at the 4-position is reported to reduce the tendency of the MOB to dimerize, which is a common side reaction chemicalbook.com.

These electron-deficient MOBs are excellent dienes in inverse-electron-demand Diels–Alder reactions. They react with a variety of electron-rich dienophiles, such as vinyl ethers, styrene, and dihydrofuran, to produce highly functionalized bicyclo[2.2.2]octenone cycloadducts with high regio- and stereoselectivity chemicalbook.comresearchgate.net. These bicyclic products are valuable intermediates for the synthesis of complex natural products and other polycyclic systems researchgate.net. Quantum mechanical calculations have been used to support the experimentally observed selectivities in these reactions researchgate.net.

The table below illustrates the scope of the Diels-Alder reaction with various dienophiles, based on studies with analogous 4-halo MOBs.

| Dienophile | Product Type | Reaction Classification | Reference |

| Styrene | Halogen-substituted bicyclo[2.2.2]octenone | Inverse-electron-demand | chemicalbook.comresearchgate.net |

| Ethyl vinyl ether | Halogen-substituted bicyclo[2.2.2]octenone | Inverse-electron-demand | chemicalbook.comresearchgate.net |

| Dihydrofuran | Halogen-substituted oxatricycle | Inverse-electron-demand | researchgate.net |

| Methyl vinyl ketone | Halogen-substituted bicyclo[2.2.2]octenone | Normal-electron-demand | researchgate.net |

| Methyl acrylate | Halogen-substituted bicyclo[2.2.2]octenone | Normal-electron-demand | researchgate.net |

Advanced Spectroscopic Characterization for Molecular Architecture and Intermolecular Interactions

Vibrational Spectroscopy (FT-IR) for Probing Specific Bond Vibrations and Hydrogen Bonding Networks

A Fourier-Transform Infrared (FT-IR) spectroscopic analysis would be essential to identify the functional groups present in 4-Bromo-2-fluoro-3-methoxyphenol. The spectrum would be expected to show characteristic vibrational frequencies for the O-H stretch of the phenolic group, C-O stretches of the methoxy (B1213986) and phenol (B47542) groups, C-F stretch, C-Br stretch, and various aromatic C-H and C=C vibrations. Analysis of the O-H band's position and shape could provide insights into hydrogen bonding networks in the solid state or in solution. However, no such experimental FT-IR spectra have been found for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Connectivity and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, would be critical for confirming the structural connectivity of this compound.

¹H NMR would show distinct signals for the phenolic hydroxyl proton, the methoxy protons, and the two aromatic protons, with their chemical shifts and coupling constants (J-coupling) providing information about the electronic environment and the relative positions of the substituents on the aromatic ring.

¹³C NMR would identify all seven unique carbon atoms in the molecule.

Advanced 2D NMR techniques could further elucidate the precise spatial relationships and conformational preferences.

Currently, there is no published NMR data available for this specific molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric State Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule, typically the π→π* and n→π* transitions of the aromatic system and the phenolic group. The absorption maxima (λ_max) could offer information about the extent of conjugation and the effects of the various substituents on the electronic structure. Analysis in different solvents could also probe potential tautomeric states, although the enol form is overwhelmingly favored for phenols. No experimental UV-Vis spectra for this compound are documented in the available literature.

Single Crystal X-ray Diffraction (XRD) for Precise Molecular Geometry and Crystal Packing Analysis

Single Crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This analysis would provide accurate bond lengths, bond angles, and torsion angles, defining the exact molecular geometry of this compound. Furthermore, it would reveal how the molecules pack together in the crystal lattice. Without a successful single crystal growth and subsequent XRD analysis reported in the literature, this information remains unknown.

An XRD structure would allow for the detailed analysis of intramolecular hydrogen bonds. While strong O-H···N or N-H···O bonds are not expected in this molecule, weaker interactions, such as an intramolecular hydrogen bond between the phenolic -OH and the adjacent methoxy oxygen (O-H···O), could be possible and would be confirmed by crystallographic data.

The crystal packing is determined by a network of intermolecular forces. XRD analysis would be crucial to identify and characterize interactions such as C-H···O, C-H···π, and halogen bonding (e.g., C-Br···π or C-Br···O). These interactions govern the physical properties of the compound in the solid state.

The presence of an aromatic ring in this compound suggests the possibility of π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. XRD data would provide the geometric parameters (e.g., inter-centroid distance and slip angle) to confirm and quantify the nature of these stacking interactions.

Computational and Theoretical Investigations of 4 Bromo 2 Fluoro 3 Methoxyphenol and Its Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining electronic properties. For 4-Bromo-2-fluoro-3-methoxyphenol, DFT calculations are essential to determine its most stable three-dimensional structure and to understand its electronic landscape. Such calculations have been successfully applied to a wide range of substituted phenols and their derivatives. nih.govnih.govexplorationpub.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules containing halogens and polar groups, such as this compound, a careful selection is crucial. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a popular and versatile choice, often providing a good balance between accuracy and computational cost for organic molecules. nih.govexplorationpub.comjcsp.org.pk For systems where non-covalent interactions are important, functionals from the Minnesota family, like M06-2X, are often employed. rsc.orgnih.gov

The basis set must be robust enough to describe the electron distribution accurately, especially around the electronegative fluorine and diffuse bromine atoms. Pople-style basis sets, such as 6-311G+(d,p) or 6-311++G(d,p), are commonly used. nih.govjcsp.org.pkresearchgate.net These include polarization functions (d,p) to describe anisotropic electron density and diffuse functions (+) to handle lone pairs and non-covalent interactions more effectively.

Table 1: Commonly Used Functionals and Basis Sets in DFT Studies of Phenolic Compounds

| Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| B3LYP | 6-311+G(d,p) | Geometry Optimization, Vibrational Frequencies, NBO Analysis | nih.gov |

| B3LYP | 6-31G(d,p) | Geometry Optimization, HOMO-LUMO, MEP Analysis | nih.gov |

| M06-2X | 6-311++G** | Non-covalent Interactions, Energy Landscapes | rsc.org |

Substituted phenols like this compound possess conformational flexibility, primarily due to the rotation around the C-O bonds of the hydroxyl and methoxy (B1213986) groups. Conformational analysis via DFT is used to identify the different possible spatial arrangements (conformers) and to determine their relative energies.

By systematically rotating the dihedral angles of the -OH and -OCH₃ groups and calculating the energy at each step, a potential energy surface (PES) can be constructed. conicet.gov.ar The minima on this surface correspond to stable conformers. For this compound, intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the methoxy group, or the nearby fluorine atom, could play a significant role in stabilizing certain conformations. The analysis of the potential energy surface reveals the most stable conformer, which is then used for subsequent calculations of other molecular properties. conicet.gov.ar

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atoms of the phenol (B47542) and methoxy groups, which are electron-rich centers. The LUMO is likely distributed over the aromatic ring, with contributions from the anti-bonding orbitals. The presence of electron-withdrawing groups like fluorine and bromine can lower the HOMO and LUMO energy levels, while electron-donating groups like methoxy and hydroxyl tend to raise them. khanacademy.orgyoutube.com FMO analysis helps in identifying the sites most susceptible to electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Orbital Energies and Properties for a Substituted Phenol

| Molecular Orbital | Energy (eV) | Description & Implication |

|---|---|---|

| HOMO | -6.5 | Localized on the phenolic oxygen and aromatic ring; indicates primary sites for electrophilic attack. |

| LUMO | -1.2 | Distributed across the aromatic ring's π* system; indicates sites for nucleophilic attack. |

Note: The values in this table are representative examples for a substituted phenol and not specific to this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. researchgate.net This analysis provides quantitative information about electron delocalization, hyperconjugative interactions, and intramolecular bonding. jcsp.org.pkresearchgate.net

A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. The stabilization energy, E(2), associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO is calculated. jcsp.org.pk Larger E(2) values indicate stronger interactions.

In this compound, significant interactions are expected, such as the delocalization of lone pair (LP) electrons from the oxygen, fluorine, and bromine atoms into the antibonding π* orbitals of the aromatic ring. This LP → π* delocalization contributes to the stability of the molecule and influences its electronic properties. NBO analysis can also quantify the strength of intramolecular hydrogen bonds, for instance, between the hydroxyl hydrogen and the methoxy oxygen, by analyzing the interaction between the oxygen lone pair and the σ*(O-H) antibonding orbital. researchgate.net

Table 3: Key Donor-Acceptor Interactions from NBO Analysis for a Substituted Phenol Analogue

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Ophenol) | π* (C-C)ring | 20.5 | π-conjugation, electron donation to the ring |

| LP (Omethoxy) | π* (C-C)ring | 18.2 | π-conjugation, electron donation to the ring |

| LP (F) | σ* (C-C)ring | 4.1 | Hyperconjugation |

Note: The values are illustrative and based on typical findings for substituted phenols. jcsp.org.pkrsc.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. nih.gov

Tautomeric Equilibrium Studies and Relative Stability Assessment (e.g., Enol-Imine vs. Keto-Amine Forms of Derivatives)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. While this compound itself primarily exists in the phenol form, its derivatives, particularly Schiff bases, can exhibit significant tautomeric equilibria. nih.gov

Schiff bases are typically formed by the reaction of a primary amine with an aldehyde or ketone. A Schiff base derivative of this compound could exist in equilibrium between two tautomeric forms: the enol-imine form (O-H···N) and the keto-amine form (O···H-N). nih.gov

Computational methods, especially DFT, are highly effective for studying these equilibria. By calculating the total electronic energies of the optimized geometries for each tautomer, their relative stability can be determined. nih.govresearchgate.net The calculations can be performed in the gas phase and in various solvents (using continuum solvation models like PCM) to assess the influence of the environment on the equilibrium. nih.gov Polar solvents often stabilize the more polar tautomer, which is typically the keto-amine form, thus shifting the equilibrium. nih.gov The energy barrier for the proton transfer between the two forms can also be calculated by locating the transition state structure, providing insight into the kinetics of the tautomerization process. plos.org

Table 4: Illustrative Relative Energies for Tautomers of a Phenolic Schiff Base Derivative

| Tautomer Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Polar Solvent, kcal/mol) | Stability Assessment |

|---|---|---|---|

| Enol-Imine | 0.00 | 1.50 | Most stable form in the gas phase. |

Note: This table provides a hypothetical example based on findings for similar systems to illustrate the concept. nih.gov

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. acharyainstitutes.innih.govset-science.com It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the crystal lattice). The surface is defined as the boundary where the contribution of the promolecule's electron density is equal to the sum of the contributions from all other molecules in the crystal.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which is a normalized contact distance. The dnorm value is negative for intermolecular contacts shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds, and these appear as red spots on the surface. acharyainstitutes.innih.gov Positive dnorm values, shown in blue, represent longer contacts, while white areas indicate contacts around the van der Waals distance. set-science.comnih.gov

For a molecule like this compound, we can anticipate several key intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The fluorine, bromine, and oxygen atoms of the methoxy group can all act as hydrogen bond acceptors. Furthermore, π-π stacking interactions between the aromatic rings are also possible.

2D Fingerprint Plots:

Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular interactions. set-science.combris.ac.uk These plots are histograms of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. researchgate.net Different types of interactions have characteristic shapes on the fingerprint plot. For instance, strong hydrogen bonds appear as distinct spikes, while broader distributions can signify weaker van der Waals forces.

In studies of analogous brominated and fluorinated phenols, fingerprint plots have been instrumental in deconvoluting the complex network of interactions. For example, in a study of ethyl 2-(2-bromophenoxy)acetate, Hirshfeld analysis revealed the significance of C-H···O hydrogen bonds in the crystal packing. acharyainstitutes.in Similarly, for a bromofluoro-substituted chalcone, H···H, O···H, and Br···C contacts were found to be the major contributors to the crystal packing. nih.gov For this compound, we would expect the fingerprint plot to show significant contributions from H···H, H···O, H···F, and H···Br contacts, quantifying the relative importance of each interaction in the solid state.

Interactive Data Table: Expected Contributions of Intermolecular Contacts for this compound based on Analogues

| Interacting Atom Pair | Expected Contribution (%) | Type of Interaction |

| H···H | 30-50% | van der Waals |

| O···H / H···O | 15-25% | Hydrogen Bonding |

| Br···H / H···Br | 10-20% | Halogen Bonding / van der Waals |

| F···H / H···F | 5-15% | Hydrogen Bonding / van der Waals |

| C···H / H···C | 10-20% | van der Waals |

| C···C | < 5% | π-π Stacking |

Note: The data in this table is illustrative and based on findings from various substituted phenols. The actual contributions for this compound would require specific crystallographic data and analysis.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly effective tool for predicting spectroscopic parameters. tandfonline.comscispace.comaip.org These theoretical calculations, when compared with experimental data, can confirm molecular structures and provide a deeper understanding of the electronic and vibrational properties of a molecule.

For this compound, DFT calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The B3LYP functional combined with a suitable basis set, such as cc-pVTZ, has been shown to be reliable for studying the conformational and vibrational properties of phenolic compounds. scispace.comaip.org

Vibrational Spectroscopy (IR and Raman):

Theoretical calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. For analogues like methoxyphenols, computational studies have successfully assigned the vibrational modes, including the characteristic O-H and C-H stretching and bending frequencies. scispace.comresearchgate.net For this compound, we would expect to see characteristic peaks corresponding to:

O-H stretching

Aromatic C-H stretching

Aliphatic C-H stretching of the methoxy group

C-O stretching of the phenol and methoxy groups

C-Br and C-F stretching

Aromatic ring vibrations

NMR Spectroscopy:

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). kfupm.edu.sa These calculations can predict the chemical shifts of the different protons and carbon atoms in the molecule. For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methoxy and hydroxyl groups. Comparing the calculated spectra with experimental data would be crucial for the structural elucidation of the compound.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data for an Analogous Compound (e.g., 3-Methoxyphenol)

| Spectroscopic Technique | Calculated Value (cm⁻¹ or ppm) | Experimental Value (cm⁻¹ or ppm) | Assignment |

| IR | ~3600 | ~3600 | O-H Stretch |

| IR | ~3050 | ~3050 | Aromatic C-H Stretch |

| IR | ~1250 | ~1250 | C-O Stretch |

| ¹H NMR | ~7.1 | ~7.1 | Aromatic H |

| ¹H NMR | ~6.6 | ~6.6 | Aromatic H |

| ¹H NMR | ~3.8 | ~3.8 | Methoxy H |

| ¹³C NMR | ~159 | ~159 | C-OH |

| ¹³C NMR | ~147 | ~147 | C-OCH₃ |

Note: This table is illustrative. The exact values would depend on the specific analogue and the level of theory used in the calculations.

Global and Local Chemical Reactivity Descriptors (e.g., Electrophilicity-based Charge Transfer)

Conceptual DFT provides a framework for defining and calculating chemical reactivity descriptors that can predict the reactive behavior of molecules. chemrxiv.orgresearchgate.net These descriptors are derived from the change in energy as a function of the number of electrons.

Global Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron (I = -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A = -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2).

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = χ²/2η).

For substituted phenols, these descriptors have been used to correlate with their reactivity in various reactions. researchgate.netimist.ma For this compound, the presence of electronegative halogens would likely increase its electrophilicity, making it more susceptible to nucleophilic attack.

Local Reactivity Descriptors:

Local descriptors pinpoint the most reactive sites within a molecule. The Fukui function (f(r)) is a key local descriptor that indicates the change in electron density at a specific point when an electron is added or removed. tandfonline.com It helps to predict the sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack.

Interactive Data Table: Illustrative Global Reactivity Descriptors for Substituted Phenols

| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Chemical Hardness (η) | Electrophilicity (ω) |

| Phenol | ~8.5 | ~0.5 | ~4.0 | ~2.25 |

| p-Fluorophenol | ~8.7 | ~0.6 | ~4.05 | ~2.48 |

| p-Bromophenol | ~8.6 | ~0.8 | ~3.9 | ~2.46 |

Note: This data is illustrative and compiled from general trends observed in computational studies of substituted phenols. imist.ma

Thermodynamic Property Calculations (e.g., Gibbs Free Energy of Formation)

Computational chemistry allows for the accurate estimation of thermodynamic properties such as the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). nih.govnist.gov These values are crucial for understanding the stability of a compound and the feasibility of chemical reactions involving it.

Methods like the Gaussian-n (e.g., G3, G4) composite methods are known for their high accuracy in calculating thermochemical data. nih.gov For halogenated phenols, these calculations have been used to build extensive databases of thermodynamic properties in both the gas and aqueous phases. nih.govresearchgate.net

For this compound, computational methods could be employed to determine its ΔGf°. This would involve optimizing the molecular geometry and performing frequency calculations to obtain the thermal corrections to the electronic energy. The calculated ΔGf° would provide a measure of the compound's thermodynamic stability under standard conditions. In studies of brominated phenols, it has been observed that the Gibbs free energy of formation in the aqueous phase tends to decrease with an increasing degree of halogenation. nih.gov

Interactive Data Table: Calculated Thermodynamic Properties for Brominated Phenol Analogues (Aqueous Phase)

| Compound | Enthalpy of Formation (ΔHf°) (kJ/mol) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |

| 2-Bromophenol | -110.1 | -63.0 |

| 4-Bromophenol | -115.2 | -62.9 |

| 2,4-Dibromophenol | -74.8 | -25.8 |

| 2,6-Dibromophenol | -70.1 | -23.4 |

Note: Data in this table is based on values reported for brominated phenols in the literature and serves as an illustrative example. nih.gov

Role As a Chemical Building Block and Intermediate in Advanced Organic Synthesis Research

Precursor for Complex Phenolic Ethers and Aryl Amines

The reactivity of the hydroxyl and bromo groups on the 4-Bromo-2-fluoro-3-methoxyphenol ring allows for its use as a precursor in the synthesis of complex phenolic ethers and aryl amines.

The synthesis of aryl ethers can be achieved through reactions like the Williamson ether synthesis, where the phenoxide ion of this compound reacts with an alkyl halide. A variety of aryl ethers can be synthesized by reacting phenols with trichloroethylene (B50587) using a cesium carbonate-dimethyl sulfoxide (B87167) system. clockss.org Another method involves the reaction between phenols and halothane (B1672932) to produce aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. researchgate.net

Furthermore, the bromo substituent can be converted to an amino group through processes like the Buchwald-Hartwig amination, opening pathways to a range of substituted anilines. These reactions enable the introduction of diverse functionalities, leading to the creation of molecules with tailored electronic and steric properties.

| Starting Material | Reagent | Product Type |

| This compound | Alkyl Halide | Phenolic Ether |

| This compound | Amine/Palladium Catalyst | Aryl Amine |

Scaffold for Novel Benzene (B151609) Derivatives with Multiple Halogen and Methoxy (B1213986) Substitutions

The inherent structure of this compound serves as an excellent scaffold for constructing novel benzene derivatives with multiple halogen and methoxy substitutions. The existing substituents direct further electrophilic aromatic substitution reactions to specific positions on the ring, allowing for controlled synthesis of polysubstituted aromatic compounds. For instance, further halogenation or nitration can introduce additional functional groups, leading to highly functionalized benzene rings. These derivatives are of interest in medicinal chemistry and materials science due to the influence of halogen and methoxy groups on the molecule's biological activity and physical properties.

A study reported the synthesis of 4-bromo-2,3,5,6-tetrafluoro-phenylacetic acid from bromopentafluorobenzene, highlighting a pathway to create highly halogenated benzene derivatives. google.com

Intermediate in the Formation of Polyfunctionalized Bicyclic Systems

Research has demonstrated the utility of bromo-methoxyphenols as intermediates in the formation of polyfunctionalized bicyclic systems. chemicalbook.com One notable application involves the inverse-electron-demand Diels-Alder reaction. In this process, masked o-benzoquinones, derived from the corresponding 4-halo-2-methoxyphenols, react with electron-rich dienophiles. chemicalbook.com This reaction yields highly functionalized halogen-substituted bicyclo[2.2.2]octenones, which are valuable synthetic intermediates for more complex molecular architectures. chemicalbook.com

Utility in the Synthesis of Heterocyclic Frameworks (e.g., Benzopyranones, Quinolines)

This compound is a valuable precursor for the synthesis of various heterocyclic frameworks, including benzopyranones and quinolines. The phenolic hydroxyl group and the strategically positioned bromo and fluoro substituents can participate in various cyclization reactions.

For instance, the synthesis of benzopyranones can be achieved through reactions involving the condensation of phenols with suitable reagents. The synthesis of quinoline (B57606) derivatives has also been explored using brominated precursors. nih.gov A patented method describes the preparation of substituted 4-bromo-2-fluoroquinoline compounds from 2-alkynyl anilines, which can then be used as building blocks for 2,4-disubstituted quinolines. google.com

Application in Designing Chemical Probes and Specialized Reagents for Material Science

The unique electronic properties conferred by the fluoro, bromo, and methoxy groups make this compound and its derivatives suitable for applications in the design of chemical probes and specialized reagents for material science. The presence of a halogen atom allows for further modifications through cross-coupling reactions, enabling the attachment of fluorophores or other reporter groups. This makes it a useful scaffold for developing probes to study biological processes. In the realm of material science, the incorporation of such fluorinated and brominated phenols into polymers or other materials can impart specific properties, such as altered thermal stability, flame retardancy, or optical characteristics. Research has indicated that 4-bromo-2-methoxyphenol (B1221611) is an important intermediate in the synthesis of products used in pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com

Future Research Directions and Unexplored Chemical Transformations

Development of Novel Stereoselective Synthetic Pathways

The development of stereoselective synthetic methods is crucial for accessing chiral derivatives of 4-bromo-2-fluoro-3-methoxyphenol, which could have applications in areas such as asymmetric catalysis and medicinal chemistry.

Future research could focus on the following:

Asymmetric Catalysis: The phenolic hydroxyl group can be used to direct ortho-functionalization reactions. The development of chiral catalysts that can differentiate between the two ortho positions (C2 and C6) would enable the enantioselective synthesis of atropisomeric phenol (B47542) derivatives.

Derivatization of the Hydroxyl and Methoxy (B1213986) Groups: Stereoselective reactions targeting the hydroxyl and methoxy groups could lead to the formation of novel chiral ethers, esters, and other functional groups. For instance, the development of enzymatic or organocatalytic methods for the stereoselective acylation or alkylation of the phenol would be of significant interest.

Stereoselective Cross-Coupling Reactions: The bromine atom at the C4 position is a prime handle for various cross-coupling reactions. Future work could explore the use of chiral ligands in palladium- or copper-catalyzed cross-coupling reactions to introduce chiral substituents, leading to the synthesis of non-racemic biaryl compounds or other axially chiral molecules. A recent study on the stereoselective synthesis of functionalized indenes via a cascade iodoalkylation of alkynes highlights the potential for creating complex, stereodefined structures from halogenated precursors. nih.gov

A summary of potential stereoselective transformations is presented in Table 1.

Table 1: Potential Stereoselective Synthetic Pathways for this compound Derivatives

| Reaction Type | Target Functional Group | Potential Chiral Products |

|---|---|---|

| Asymmetric ortho-Functionalization | C-H bonds ortho to the hydroxyl group | Atropisomeric phenols |

| Stereoselective Derivatization | Hydroxyl and methoxy groups | Chiral ethers and esters |

Exploration of Organometallic Chemistry Applications

The presence of multiple potential coordination sites (hydroxyl, methoxy, and the aromatic ring) and a reactive carbon-bromine bond makes this compound an intriguing ligand for the synthesis of novel organometallic complexes. biomedpharmajournal.orgwikipedia.org

Future research in this area could involve:

Synthesis of Novel Organometallic Complexes: The phenolic oxygen can act as a ligand for a wide range of metals, including transition metals and main group elements. The fluorine and methoxy substituents can modulate the electronic properties of the resulting metal complexes, potentially leading to catalysts with unique reactivity and selectivity. Research on organometallic complexes with other substituted phenols has shown their potential in catalysis and materials science. biomedpharmajournal.org

Catalytic Applications: Organometallic complexes derived from this compound could be investigated as catalysts for various organic transformations, such as cross-coupling reactions, C-H activation, and polymerization. The electronic and steric environment provided by the substituted phenol ligand could influence the catalytic activity and selectivity of the metal center. nih.gov

Luminescent Materials: The incorporation of this phenol into organometallic complexes with luminescent metal centers (e.g., iridium, platinum, or lanthanides) could lead to the development of new phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Integration into Advanced Materials and Supramolecular Chemistry Research

The functional groups on this compound make it a valuable building block for the construction of advanced materials and supramolecular assemblies. weizmann.ac.il

Key research avenues include:

Liquid Crystals: The rigid aromatic core and the potential for introducing long alkyl chains via etherification of the phenolic hydroxyl group suggest that derivatives of this compound could exhibit liquid crystalline properties. The interplay of halogen bonding (from the bromine atom) and hydrogen bonding could lead to the formation of unique mesophases.

Supramolecular Polymers and Gels: The hydroxyl group can participate in hydrogen bonding, a key interaction in the formation of supramolecular polymers and gels. numberanalytics.com By designing appropriate complementary molecules, it should be possible to create self-assembling systems based on this phenol. The bromine and fluorine atoms can also participate in halogen bonding, providing an additional tool for directing the self-assembly process.

Functional Polymers: The phenolic hydroxyl group can be used as an initiator for ring-opening polymerization of cyclic esters or ethers, leading to the synthesis of polymers with a 4-bromo-2-fluoro-3-methoxyphenyl end-group. The bromine atom on the polymer chain could then be further functionalized to introduce other chemical moieties. Research into supramolecular chemistry of bio- and nanomaterials is an active field where such functionalized polymers could find use. tuni.fi

Computational Predictions Guiding Experimental Design for Novel Derivatives

Computational chemistry can be a powerful tool to guide the synthesis of novel derivatives of this compound with desired properties. acs.orgnih.govchemrxiv.orgresearchgate.net

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic properties of the molecule and its derivatives. This includes parameters such as bond lengths, bond angles, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. Such calculations can provide insights into the reactivity of the molecule and help in designing new reactions. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies: If a particular biological activity or material property is targeted, QSAR models can be developed to correlate the structural features of the derivatives with their activity. This would allow for the virtual screening of a large number of potential derivatives and the identification of the most promising candidates for synthesis. nih.gov

Modeling of Spectroscopic Properties: Computational methods can be used to predict spectroscopic data such as NMR chemical shifts and IR vibrational frequencies. This can aid in the characterization and identification of newly synthesized derivatives.

A summary of key computational parameters and their potential applications is provided in Table 2.

Table 2: Application of Computational Predictions for Novel Derivatives

| Computational Method | Predicted Property | Application in Experimental Design |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), reactivity indices | Predicting reaction sites and designing new synthetic routes |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, material properties | Virtual screening of derivatives for targeted applications |

Investigation of Surface Chemistry and Interfacial Phenomena Involving Derivatives

The study of how derivatives of this compound behave at interfaces is a largely unexplored area with potential applications in materials science and nanotechnology. researchgate.nete-bookshelf.deslideshare.net

Potential research directions include:

Self-Assembled Monolayers (SAMs): Derivatives of this phenol with appropriate anchoring groups (e.g., thiols, silanes) could be used to form SAMs on various substrates like gold or silica. The fluorine and bromine atoms would be exposed at the surface, potentially creating surfaces with unique wetting, adhesive, and tribological properties. The role of surface chemistry in the adsorption of phenols on activated carbons has been an area of active research. researchgate.net

Interfacial Catalysis: By immobilizing organometallic complexes derived from this phenol onto a solid support, it may be possible to create heterogeneous catalysts that operate at the interface between two phases (e.g., liquid-liquid or liquid-gas). This could offer advantages in terms of catalyst recovery and reuse.

Langmuir and Langmuir-Blodgett Films: Amphiphilic derivatives of this compound could be spread at the air-water interface to form Langmuir films. The packing and organization of these molecules at the interface could be studied, and the films could be transferred to solid substrates to create highly ordered Lang-Blodgett films with potential applications in sensors and nonlinear optics. The study of the surface accumulation and acid-base equilibrium of phenol at the liquid-vapor interface provides a foundation for such investigations. rsc.org

Q & A

Q. What synthetic methodologies are recommended for preparing 4-bromo-2-fluoro-3-methoxyphenol, and how can competing substitution pathways be minimized?

Synthesis typically involves sequential halogenation and methoxylation. For example:

- Bromination : Electrophilic aromatic substitution using Br₂ or N-bromosuccinimide (NBS) under controlled conditions (e.g., FeBr₃ catalysis) .

- Fluorination : Directed ortho-fluorination via diazotization or using Selectfluor™ .

- Methoxylation : Ullmann coupling or nucleophilic aromatic substitution (SNAr) with methoxide, requiring activation by electron-withdrawing groups (e.g., nitro) followed by reduction .

Mitigating Competing Pathways : Use protecting groups (e.g., acetyl for phenol) to direct reactivity. Monitor reaction progress via HPLC or TLC to isolate intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for fluorine in ¹⁹F NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification .

- HPLC : Reverse-phase chromatography with UV detection (λ = 270–300 nm) to assess purity (>95%) .

- Contaminant Analysis : Check for residual solvents (GC-MS) and halide impurities (ion chromatography) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis of the methoxy group or oxidative degradation. Use amber vials to avoid photolytic debromination, as seen in related bromophenols .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, fluoro, and methoxy substituents influence reactivity in cross-coupling reactions?

- Steric Effects : The 3-methoxy group may hinder coupling at the 4-bromo position. Use bulky ligands (e.g., XPhos) to enhance palladium-catalyzed Suzuki-Miyaura reactions .

- Electronic Effects : Electron-withdrawing fluorine (meta-directing) and methoxy (ortho/para-directing) groups create competing regioselectivity. DFT calculations can predict preferred reaction sites .

Data Contradictions : Some studies report unexpected para-substitution in similar systems; validate with computational modeling .

Q. What strategies resolve contradictions in reported biological activity data for halogenated methoxyphenols?

- Assay Design : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for metabolic interference (e.g., cytochrome P450 activity) .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., demethylated or debrominated species) that may skew results .

- Structural Analogs : Compare with 5-bromo-2-methoxyphenol (anti-inflammatory) and 4-bromo-2-fluorophenol (enzyme inhibition) to isolate substituent-specific effects .

Q. How can researchers optimize catalytic systems for selective functionalization of this compound?

- C–H Activation : Employ Pd(OAc)₂ with pivalic acid as a co-catalyst for direct arylation at the 6-position .

- Photoredox Catalysis : Use Ru(bpy)₃²⁺ under blue light to generate aryl radicals for C–Br bond functionalization .

Yield Optimization : Screen solvents (DMF vs. THF) and bases (Cs₂CO₃ vs. K₃PO₄) to minimize side reactions (e.g., demethoxylation) .

Q. What computational tools predict the environmental persistence and toxicity of this compound?

- QSAR Models : EPI Suite™ estimates biodegradability (e.g., BIOWIN score) and ecotoxicity (LC₅₀ for Daphnia magna) .

- Docking Studies : Molecular dynamics simulations assess binding affinity to biological targets (e.g., cytochrome P450 3A4) .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (temperature, stirring rate) and reagent sources (e.g., anhydrous K₂CO₃ for methoxylation) .

- Safety Protocols : Follow OSHA guidelines for halogenated phenols: use fume hoods, nitrile gloves, and emergency eye wash stations .

- Data Validation : Cross-reference NMR shifts with predicted spectra (ChemDraw) and publish raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.